

Spectroscopic Profile of 1,4-Dimethylnaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dimethylnaphthalene

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This technical guide provides an in-depth overview of the spectroscopic data for **1,4-dimethylnaphthalene**, a polycyclic aromatic hydrocarbon. The information presented herein is intended to support research and development activities by providing key spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **1,4-dimethylnaphthalene**.

Table 1: ¹H NMR Spectroscopic Data

- Solvent: CDCl₃
- Frequency: 89.56 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.974	m	2H	Aromatic H (H-5, H-8)
7.497	m	2H	Aromatic H (H-6, H-7)
7.177	s	2H	Aromatic H (H-2, H-3)
2.637	s	6H	Methyl H (C1-CH ₃ , C4-CH ₃)

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

While a complete peak list is not readily available in the searched literature, the expected chemical shifts for the carbon atoms in **1,4-dimethylnaphthalene**, based on its structure and general principles of ¹³C NMR spectroscopy, are as follows. Spectra are available for viewing at ChemicalBook and PubChem.[2][3]

Chemical Shift (ppm)	Assignment
~134	Quaternary Aromatic C (C-9, C-10)
~131	Quaternary Aromatic C (C-1, C-4)
~125	Aromatic CH (C-5, C-8)
~124	Aromatic CH (C-6, C-7)
~123	Aromatic CH (C-2, C-3)
~19	Methyl C (C1-CH ₃ , C4-CH ₃)

Table 3: Infrared (IR) Spectroscopy Data

The following are the major absorption bands observed in the infrared spectrum of **1,4-dimethylnaphthalene**. The spectrum can be viewed at the NIST WebBook.[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (Methyl)
1600, 1510, 1450	Strong	Aromatic C=C Bending
1380	Medium	CH ₃ Bending
880 - 740	Strong	Aromatic C-H Out-of-Plane Bending

Table 4: Mass Spectrometry Data

- Ionization Method: Electron Ionization (EI)
- Molecular Weight: 156.22 g/mol [\[5\]](#)

m/z	Relative Intensity (%)	Assignment
156.0	100.0	[M] ⁺ (Molecular Ion)
157.0	13.1	[M+1] ⁺
155.0	22.7	[M-H] ⁺
153.0	8.6	[M-3H] ⁺
152.0	7.6	[M-4H] ⁺
141.0	76.9	[M-CH ₃] ⁺
128.0	9.0	[M-C ₂ H ₄] ⁺
115.0	13.2	[C ₉ H ₇] ⁺

Data sourced from ChemicalBook and corroborated by NIST and PubChem.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **1,4-dimethylnaphthalene**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 89.56 MHz NMR Spectrometer
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
 - Spectral Width: 0-10 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 22.5 MHz NMR Spectrometer (or higher field for better resolution).
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .

- Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of liquid **1,4-dimethylnaphthalene** onto one face of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, spreading the liquid into a thin film.
- Instrument Parameters (FTIR):
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

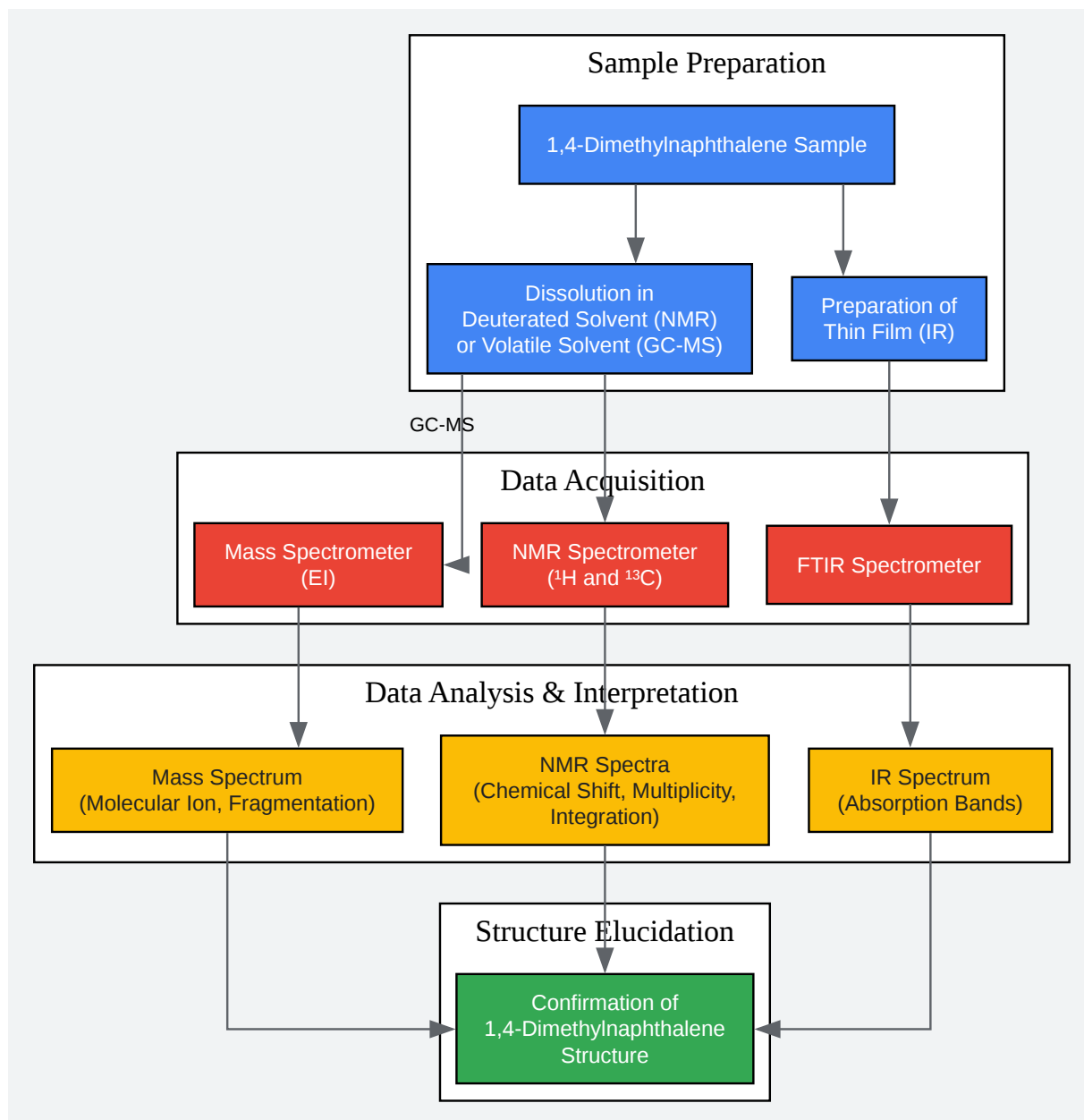
- Identify and label the major absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of **1,4-dimethylnaphthalene** into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
 - For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrument Parameters (Electron Ionization):
 - Ionization Source: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Source Temperature: 200-250 °C.
- Data Processing:
 - The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
 - Identify the molecular ion peak and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1,4-dimethylnaphthalene**.



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Caption: Workflow for Spectroscopic Analysis.

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